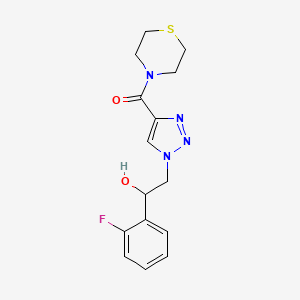

(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(thiomorpholino)methanone

Descripción

Propiedades

IUPAC Name |

[1-[2-(2-fluorophenyl)-2-hydroxyethyl]triazol-4-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O2S/c16-12-4-2-1-3-11(12)14(21)10-20-9-13(17-18-20)15(22)19-5-7-23-8-6-19/h1-4,9,14,21H,5-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATZWZIIJQMKOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=CN(N=N2)CC(C3=CC=CC=C3F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(thiomorpholino)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 1H-1,2,3-triazole derivatives with thiomorpholine and various electrophiles to introduce the fluorophenyl and hydroxyethyl groups. The synthetic route is crucial as it influences the compound's biological properties.

Research indicates that compounds containing the triazole moiety exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the thiomorpholine ring enhances the compound's interaction with biological targets due to its unique structural characteristics.

Antimicrobial Activity

Studies have shown that triazole derivatives can inhibit the growth of various bacterial strains. For instance, a related study indicated that triazole compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) ranging from 8 to 64 µg/mL .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro assays revealed that it could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential .

Case Studies

- Case Study 1 : In a recent study involving human cancer cell lines, the compound exhibited an IC50 value of 5 µM against MCF-7 cells after 48 hours of treatment. This suggests a potent anticancer effect compared to standard chemotherapeutics .

- Case Study 2 : A pharmacokinetic study highlighted that after administration in animal models, the compound showed good bioavailability and tissue distribution, particularly in liver and tumor tissues .

Data Table: Biological Activity Summary

Comparación Con Compuestos Similares

Functional Group Analysis

- Triazole Core : The target’s 1,2,3-triazole (vs. 1,2,4-triazole in and ) offers regioselective 1,4-disubstitution via CuAAC, enabling precise spatial arrangement of substituents . This contrasts with 1,2,4-triazoles, which may exhibit different electronic properties and binding affinities.

- Fluorophenyl Groups: The 2-fluorophenyl group in the target (vs.

- Thiomorpholino Methanone: Compared to morpholino or piperidine analogues, the thiomorpholino group’s sulfur atom may improve metabolic resistance and membrane permeability .

Physicochemical and Pharmacokinetic Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.